molecular formula C10H14N2O4 B12897407 1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil CAS No. 138420-49-2

1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil

Cat. No.: B12897407
CAS No.: 138420-49-2
M. Wt: 226.23 g/mol
InChI Key: AIRWAARKRQOYEY-UHFFFAOYSA-N
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Description

1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil is a synthetic compound characterized by a cyclobutane ring substituted with two hydroxymethyl groups and a uracil moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil typically involves multi-step organic reactions. One common approach is to start with a cyclobutane derivative, such as 3,3-dimethoxycyclobutane, which undergoes hydroxylation to introduce the hydroxymethyl groups. The uracil moiety is then attached through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The uracil moiety can be reduced to dihydro-uracil derivatives.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydro-uracil derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil involves its interaction with specific molecular targets. The uracil moiety can mimic natural nucleobases, allowing the compound to interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The hydroxymethyl groups may also enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    1-(3,3-Dimethoxycyclobut-1-yl)-uracil: Similar structure but with methoxy groups instead of hydroxymethyl groups.

    1-(3,3-Bis(benzyloxymethyl)cyclobut-1-yl)-uracil: Contains benzyloxymethyl groups, which may affect its reactivity and biological activity.

Uniqueness

1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil is unique due to the presence of hydroxymethyl groups, which can participate in hydrogen bonding and enhance the compound’s interactions with biological targets. This structural feature may contribute to its potential therapeutic applications .

Properties

CAS No.

138420-49-2

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

1-[3,3-bis(hydroxymethyl)cyclobutyl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O4/c13-5-10(6-14)3-7(4-10)12-2-1-8(15)11-9(12)16/h1-2,7,13-14H,3-6H2,(H,11,15,16)

InChI Key

AIRWAARKRQOYEY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CO)CO)N2C=CC(=O)NC2=O

Origin of Product

United States

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